Dioxacarb

説明

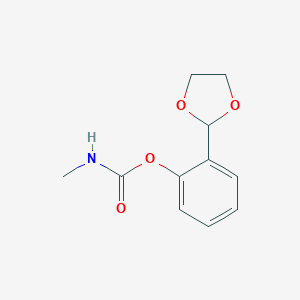

Structure

3D Structure

特性

IUPAC Name |

[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQRNRRDYRQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041886 | |

| Record name | Dioxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-21-2 | |

| Record name | Dioxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxacarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxacarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dioxacarb (C₁₁H₁₃NO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxacarb, with the chemical formula C₁₁H₁₃NO₄, is a carbamate insecticide.[1] Carbamate pesticides are derivatives of carbamic acid and function by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1] This guide provides a comprehensive overview of the chemical and physical properties of Dioxacarb, its mechanism of action, and general experimental protocols relevant to its study. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Dioxacarb are summarized in the tables below. This data is essential for understanding its environmental fate, biological activity, and for the design of experimental studies.

Table 1: Chemical Identification of Dioxacarb

| Identifier | Value |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate[1] |

| CAS Number | 6988-21-2[2] |

| Chemical Formula | C₁₁H₁₃NO₄[1] |

| Molecular Weight | 223.23 g/mol [1] |

| Canonical SMILES | CNC(=O)OC1=CC=CC=C1C2OCCO2 |

| InChI Key | SDKQRNRRDYRQKY-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Dioxacarb

| Property | Value |

| Physical State | Solid, White to Off-White Powder[1][3] |

| Melting Point | 114-115 °C[2] |

| Boiling Point | 364.51 °C (rough estimate)[3] |

| Water Solubility | 6000 mg/L (at 20 °C)[2] |

| Vapor Pressure | 0.04 mPa (at 20 °C) |

| Octanol-Water Partition Coefficient (log P) | 0.67 |

| Density | 1.2446 g/cm³ (rough estimate)[3] |

Mechanism of Action: Acetylcholinesterase Inhibition

Dioxacarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). By inhibiting AChE, Dioxacarb causes an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Acetylcholinesterase Inhibition Pathway by Dioxacarb.

Experimental Protocols

The following sections describe general methodologies for determining the key physicochemical and biological properties of a compound like Dioxacarb. It is important to note that these are standardized, representative protocols. The specific experimental details for the cited Dioxacarb data were not available in the public domain.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of finely powdered Dioxacarb is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which contains a heating block or an oil bath.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is reported as the melting point.

Determination of Water Solubility (Shake-Flask Method)

Objective: To determine the maximum concentration of Dioxacarb that can dissolve in water at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of Dioxacarb is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any suspended particles.

-

Quantification: The concentration of Dioxacarb in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of Dioxacarb on acetylcholinesterase activity.

Methodology:

-

Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution are required.

-

Reaction Setup: A solution of AChE is pre-incubated with various concentrations of Dioxacarb for a specific period.

-

Enzymatic Reaction: The reaction is initiated by adding the substrate, acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine.

-

Colorimetric Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

-

Data Analysis: The rate of the reaction (increase in absorbance over time) is proportional to the AChE activity. The inhibition of AChE by Dioxacarb is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the toxicity of an insecticide like Dioxacarb.

General Experimental Workflow for Insecticide Toxicity Testing.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of Dioxacarb, its mechanism of action as an acetylcholinesterase inhibitor, and standardized experimental protocols for its characterization. The presented data and workflows offer a valuable resource for professionals in research, drug development, and regulatory sciences, facilitating a deeper understanding of this compound and guiding future investigations. The provided visualizations aim to clarify complex biological pathways and experimental procedures, adhering to high standards of data presentation.

References

Synthesis Pathway for 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate, a carbamate insecticide commonly known as Dioxacarb. The synthesis is a robust two-step process involving the protection of a phenolic aldehyde followed by carbamoylation. This document outlines the detailed experimental protocols, presents quantitative data for the materials involved, and visualizes the synthetic workflow for clarity and reproducibility in a research and development setting.

Overview of the Synthetic Strategy

The synthesis of 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate is efficiently achieved through a two-step reaction sequence. The strategy hinges on the selective protection of the aldehyde functionality of the starting material, salicylaldehyde, followed by the reaction of the phenolic hydroxyl group with methyl isocyanate.

-

Step 1: Acetal Formation (Protection) : The aldehyde group of salicylaldehyde is protected by reacting it with ethylene glycol under acidic conditions to form the intermediate, 2-(1,3-dioxolan-2-yl)phenol. This acetalization is a reversible reaction, and the removal of water drives it to completion.

-

Step 2: Carbamoylation : The hydroxyl group of the protected phenol intermediate is then reacted with methyl isocyanate, typically in the presence of a base catalyst, to yield the final product, 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate.

Physicochemical Data of Reactants and Products

A comprehensive understanding of the physical and chemical properties of all substances is critical for experimental design, safety, and execution.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Starting Materials & Reagents | ||||||

| Salicylaldehyde | 90-02-8 | C₇H₆O₂ | 122.12 | 197 | -7 | 1.146 |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | 197.3 | -12.9 | 1.113 |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Decomposes | 103-106 | 1.24 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | 110.6 | -95 | 0.867 |

| Methyl Isocyanate | 624-83-9 | C₂H₃NO | 57.05 | 39.1 | -45 | 0.923 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 89.5 | -114.7 | 0.726 |

| Intermediate | ||||||

| 2-(1,3-dioxolan-2-yl)phenol | 6988-19-8 | C₉H₁₀O₃ | 166.17 | N/A | N/A | N/A |

| Final Product | ||||||

| 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate | 6988-21-2 | C₁₁H₁₃NO₄ | 223.23 | N/A | 114.5 | N/A |

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 2-(1,3-dioxolan-2-yl)phenol

This procedure details the acid-catalyzed acetalization of salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.01 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add salicylaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, which typically indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(1,3-dioxolan-2-yl)phenol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate (Dioxacarb)

This procedure describes the carbamoylation of the phenolic intermediate.

Materials:

-

2-(1,3-dioxolan-2-yl)phenol

-

Methyl isocyanate (MIC) (1.05 equivalents)

-

Triethylamine (0.005 equivalents, as catalyst)

-

Anhydrous solvent (e.g., toluene or tetrahydrofuran)

Equipment:

-

Glass reactor or round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

In a glass reactor under an inert atmosphere, dissolve 2-(1,3-dioxolan-2-yl)phenol (1.0 eq) and the catalyst, triethylamine (0.005 eq), in an anhydrous solvent.

-

While stirring, slowly add methyl isocyanate (1.05 eq) dropwise to the mixture, maintaining control over any potential exotherm.

-

After the addition is complete, heat the reaction mixture to a temperature between 80-100 °C.

-

Maintain the reaction at this temperature for approximately 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out upon cooling. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate.

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the production of 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate.

Caption: Overall synthesis pathway.

Caption: Step-by-step experimental workflow.

History and development of Dioxacarb as a carbamate insecticide

Published: December 16, 2025

Introduction

Dioxacarb is a now-obsolete carbamate insecticide, first introduced in 1968. As a member of the carbamate class, it functions as a potent acetylcholinesterase inhibitor, leading to rapid knockdown of target pests through both contact and stomach action. It was primarily utilized for the control of a range of agricultural and public health pests, including potato bugs, leafhoppers, aphids, beetles, and cockroaches, with applications on crops such as potatoes and rice, as well as in industrial and domestic settings. This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mode of action, toxicology, efficacy, and environmental fate of Dioxacarb, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

Dioxacarb is a synthetic organic compound with the chemical formula C₁₁H₁₃NO₄. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Physicochemical Properties of Dioxacarb

| Property | Value | Reference |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 114.5 °C | [1] |

| Water Solubility (20 °C) | 6 g/L (6000 mg/L) | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis of Dioxacarb

The commercial synthesis of Dioxacarb is a multi-step process. The key steps are outlined below.

Caption: Commercial synthesis workflow of Dioxacarb.

Mode of Action: Acetylcholinesterase Inhibition

Like other carbamate insecticides, Dioxacarb exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a crucial step for terminating nerve impulses.

The inhibition of AChE by Dioxacarb is a reversible process involving the carbamylation of the serine hydroxyl group at the active site of the enzyme. This prevents ACh from binding and being degraded, leading to an accumulation of ACh in the synaptic cleft. The continuous stimulation of cholinergic receptors results in hyperexcitation, paralysis, and ultimately the death of the insect.

Caption: Signaling pathway of acetylcholinesterase inhibition by Dioxacarb.

Toxicological Profile

Dioxacarb exhibits high acute oral toxicity in mammals. The available toxicological data are summarized in Table 2. It is important to note that ecotoxicological data for Dioxacarb are scarce.

Table 2: Acute Toxicity of Dioxacarb

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | 25 mg/kg | [2] |

| Birds | - | - | Moderately Toxic | |

| Fish | - | - | Moderately Toxic |

Efficacy Against Target Pests

Table 3: Target Pests of Dioxacarb

| Common Name | Scientific Name |

| Colorado Potato Beetle | Leptinotarsa decemlineata |

| Potato Leafhopper | Empoasca fabae |

| Aphids (e.g., Green Peach Aphid) | Myzus persicae |

| Flea Beetles | Phyllotreta undulata |

| Cabbage Seed Weevil | Ceutorhynchus assimilis |

| Cockroaches | - |

Environmental Fate

Dioxacarb is characterized as a non-persistent insecticide in the soil environment. Its high water solubility suggests potential for mobility, however, it is not expected to leach into groundwater, likely due to its rapid degradation.

Table 4: Environmental Fate Parameters of Dioxacarb

| Parameter | Value | Interpretation | Reference |

| Soil Half-life (aerobic) | 2 days | Non-persistent | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for the assessment of insecticides like Dioxacarb are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guideline 425)

This protocol outlines a procedure for determining the acute oral toxicity (LD₅₀) of a substance.

Caption: Experimental workflow for acute oral toxicity testing (Up-and-Down Procedure).

Insecticide Efficacy Field Trial (Generalized Protocol)

This protocol describes a general workflow for evaluating the efficacy of an insecticide against a target pest in a field setting.

Caption: Generalized workflow for an insecticide efficacy field trial.

References

Dioxacarb's Mode of Action on Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxacarb, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the molecular interactions between dioxacarb and AChE. It details the mechanism of reversible inhibition, the kinetics of this interaction, and standardized experimental protocols for its investigation. Quantitative data on the inhibitory potency of dioxacarb and related carbamates are presented for comparative analysis. Furthermore, this guide offers visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding of dioxacarb's mode of action.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for precise control of nerve signaling. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[1][2]

Dioxacarb belongs to the carbamate class of insecticides, which are structurally derived from carbamic acid.[3] Like other carbamates, dioxacarb is a potent and reversible inhibitor of AChE.[1][4] This property is the basis for its insecticidal activity and also underlies its toxicity to non-target organisms, including mammals. Understanding the specific mode of action of dioxacarb on AChE is crucial for risk assessment, the development of potential antidotes, and the design of more selective and safer insecticides.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The interaction between dioxacarb and AChE is a multi-step process that results in the temporary inactivation of the enzyme. This process is characterized by the carbamoylation of a critical serine residue within the enzyme's active site.

The overall inhibition mechanism can be described by the following scheme:

E + I ⇌ E-I → E-C + R-OH k₁ k₂ k₃ k₋₁

Where:

-

E represents the free acetylcholinesterase enzyme.

-

I is the dioxacarb inhibitor.

-

E-I is the reversible Michaelis-Menten complex.

-

E-C is the carbamoylated, inactive enzyme.

-

R-OH is the leaving group of the dioxacarb molecule.

-

k₁, k₋₁, k₂, and k₃ are the rate constants for association, dissociation, carbamoylation, and decarbamoylation (hydrolysis), respectively.

Carbamoylation of the Active Site

Dioxacarb initially binds to the active site of AChE to form a reversible enzyme-inhibitor complex (E-I).[5] The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue (Ser203 in human AChE). The hydroxyl group of this serine residue acts as a nucleophile, attacking the carbonyl carbon of the carbamate group in dioxacarb. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamoylated enzyme (E-C) and releases the leaving group.[6]

Spontaneous Reactivation (Decarbamoylation)

The carbamoylated enzyme is catalytically inactive. However, unlike the essentially irreversible phosphorylation caused by organophosphate inhibitors, the carbamoyl-enzyme adduct can undergo spontaneous hydrolysis.[1][7] This process, known as decarbamoylation, involves the nucleophilic attack of a water molecule on the carbamoylated serine, which regenerates the active enzyme. The rate of decarbamoylation (k₃) is significantly slower than the rate of deacetylation of the natural substrate, acetylcholine, leading to a prolonged but ultimately reversible inhibition of the enzyme.[7] The half-life of carbamoylated AChE can range from minutes to days, depending on the specific carbamate.[8]

Kinetics of Dioxacarb-AChE Inhibition

The potency and duration of AChE inhibition by dioxacarb are determined by the kinetics of the carbamoylation and decarbamoylation reactions. Key quantitative parameters used to describe these kinetics include the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the carbamoylation rate constant (k₂), and the decarbamoylation rate constant (k₃).

Table 1: Comparative IC50 Values for AChE Inhibition by Carbamate Insecticides

| Carbamate | Organism/Enzyme Source | IC50 (M) | Reference |

| Carbofuran | Human Erythrocyte AChE | 3.3 x 10⁻⁸ | [9] |

| Carbaryl | Honeybee (Apis mellifera) AChE | 1.6 x 10⁻⁶ | [10] |

| Physostigmine | Electric Eel AChE | 1.5 x 10⁻⁷ | [11] |

| Rivastigmine | Human Erythrocyte AChE | 5.0 x 10⁻⁴ | [12] |

Table 2: Kinetic Constants for Carbamoylation and Decarbamoylation of AChE by Various Carbamates

| Carbamate | Carbamoylation Rate (k₂) (min⁻¹) | Decarbamoylation Rate (k₃) (min⁻¹) | Reference |

| N-monomethylcarbamoyl-AChE | Not specified | ~0.17 | [7] |

| N,N-dimethylcarbamoyl-AChE | Not specified | ~0.043 | [7] |

| N-ethyl-N-methylcarbamoyl-AChE | Not specified | ~0.0024 | [7] |

| N,N-diethylcarbamoyl-AChE | Not specified | ~0.00021 | [7] |

Experimental Protocols

The following section details a standardized experimental protocol for determining the inhibitory potential of dioxacarb on AChE activity using the widely accepted Ellman's method.[13]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[13] It utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion. The rate of TNB⁻ formation is directly proportional to AChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[13][14]

Materials and Reagents

-

Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

-

Dioxacarb (analytical grade)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Solvent for dioxacarb (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow for IC50 Determination

The following workflow outlines the steps to determine the IC50 value of dioxacarb for AChE inhibition.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a stock solution of AChE in 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare a stock solution of dioxacarb in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the same solvent.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

AChE solution

-

DTNB solution

-

Dioxacarb solution at various concentrations (or solvent for the control wells representing 100% enzyme activity).

-

-

Include blank wells containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCh solution to all wells simultaneously using a multichannel pipette.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance per minute) for each well from the linear portion of the kinetic curve.[15]

-

Calculate the percentage of inhibition for each dioxacarb concentration using the following formula:[15] % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the dioxacarb concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dioxacarb that causes 50% inhibition of AChE activity.[15]

-

Signaling Pathway and Logical Relationships

The inhibition of AChE by dioxacarb disrupts the normal signaling pathway at cholinergic synapses.

Conclusion

Dioxacarb acts as a potent, reversible inhibitor of acetylcholinesterase through the carbamoylation of the active site serine residue. The kinetics of this inhibition, particularly the rates of carbamoylation and decarbamoylation, determine the onset, duration, and severity of its toxic effects. The experimental protocols outlined in this guide, based on the well-established Ellman's assay, provide a robust framework for quantifying the inhibitory potency of dioxacarb and other carbamates. A thorough understanding of the molecular interactions between dioxacarb and AChE is essential for the fields of toxicology, pharmacology, and the development of safer and more effective pest control agents. Further research to determine the specific kinetic constants for dioxacarb would provide a more complete picture of its inhibitory profile.

References

- 1. Dioxacarb | C11H13NO4 | CID 23421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring carbamoylation and decarbamoylation rate constants by continuous assay of AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dioxacarb (Ref: C8353) [sitem.herts.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. stackoverflow.com [stackoverflow.com]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Analysis of Dioxacarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxacarb, a synthetic carbamate insecticide, has been historically utilized for the control of a wide range of agricultural and public health pests. Its efficacy stems from its potent inhibitory action on the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. This technical guide provides a comprehensive analysis of the structural and functional aspects of Dioxacarb, including its chemical properties, mechanism of action, metabolic fate, and toxicological profile. Detailed experimental protocols for the assessment of its biological activity are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of its molecular interactions. Although now considered obsolete in many regions, the study of Dioxacarb offers valuable insights into the structure-activity relationships of carbamate insecticides and their toxicological implications.

Structural Characteristics

Dioxacarb, with the IUPAC name [2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate, is a white to off-white crystalline solid.[1] Its chemical structure consists of a phenyl methylcarbamate core with a dioxolane substituent.

Table 1: Physicochemical Properties of Dioxacarb

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 6988-21-2 | [2] |

| Melting Point | 114-115 °C | [3] |

| Water Solubility | 6000 mg/L (at 20 °C) | [3] |

| Vapor Pressure | 0.04 mPa (at 20 °C) | [4] |

| LogP (Octanol-Water Partition Coefficient) | Not explicitly found, but described as having low potential to leach to groundwater. | [4] |

Functional Analysis: Mechanism of Action

The primary mechanism of action of Dioxacarb is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2][5]

Acetylcholinesterase Inhibition

Dioxacarb acts as a reversible inhibitor of AChE.[2] The carbamate moiety of the Dioxacarb molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not irreversible. The slow rate of decarbamoylation leads to the temporary inactivation of the enzyme.[2]

The inhibition of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the toxic effects observed in insects and non-target organisms.[2][5]

Metabolism

Carbamates like Dioxacarb are primarily metabolized in the liver through enzymatic hydrolysis.[2] The ester linkage is cleaved, leading to the formation of the corresponding phenol and N-methylcarbamic acid. The N-methylcarbamic acid is unstable and further degrades to methylamine and carbon dioxide. The phenolic metabolite can then undergo further conjugation reactions before being excreted by the kidneys and liver.[2]

While the general pathway is understood, specific metabolites of Dioxacarb have not been extensively detailed in the available literature.

Toxicological Profile

Dioxacarb exhibits high acute oral toxicity in mammals.[4] The signs of poisoning are consistent with those of other acetylcholinesterase inhibitors and include symptoms of excessive cholinergic stimulation such as salivation, lacrimation, tremors, and in severe cases, respiratory failure.[2]

Table 2: Acute Toxicity of Dioxacarb

| Species | Route of Exposure | LD₅₀ / LC₅₀ | Reference(s) |

| Rat | Oral | 25 - 72 mg/kg | [4][6] |

| Mouse | Oral | 68 mg/kg | [7] |

| Rat | Dermal | >3000 mg/kg | [4] |

| Rabbit | Dermal | 1950 mg/kg | [7] |

| Rat | Inhalation | 160 mg/m³ (LC₅₀) | [6] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Dioxacarb stock solution (in a suitable solvent like DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the Dioxacarb stock solution in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

Dioxacarb solution (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of Dioxacarb.

-

Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of Dioxacarb that inhibits 50% of AChE activity).

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to estimate the LD₅₀ of a substance with a reduced number of animals.

Principle: A sequential dosing regimen is used where the outcome of the previously dosed animal determines the dose for the next animal. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

Procedure:

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), of a single sex (usually females). Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Dose Selection: The starting dose is selected based on a preliminary estimation of the LD₅₀. A dose progression factor (commonly 1.5 or 2.0) is chosen.

-

Dosing: Administer the test substance (Dioxacarb) orally by gavage to one animal.

-

Observation: Observe the animal closely for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level (previous dose multiplied by the progression factor).

-

If the animal dies, the next animal is dosed at a lower level (previous dose divided by the progression factor).

-

-

Termination and Data Analysis: The study is stopped when a sufficient number of reversals in outcome (survival/death) have been observed. The LD₅₀ is then calculated using a maximum likelihood method.

In Vivo Metabolism Study

Principle: To identify and quantify the metabolites of Dioxacarb in a biological system.

Procedure:

-

Dosing: Administer a known dose of Dioxacarb (often radiolabeled for easier tracking) to laboratory animals (e.g., rats) via the intended route of exposure.

-

Sample Collection: Collect urine, feces, and blood samples at various time points post-dosing.

-

Sample Preparation: Extract the metabolites from the biological matrices using appropriate techniques (e.g., solid-phase extraction, liquid-liquid extraction).

-

Metabolite Identification: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites.

-

Metabolic Pathway Elucidation: Based on the identified metabolites, propose a metabolic pathway for Dioxacarb in the test species.

Conclusion

Dioxacarb is a potent carbamate insecticide that functions through the reversible inhibition of acetylcholinesterase. Its structural features contribute to its high acute oral toxicity in mammals. While its use has been largely discontinued due to safety concerns, the study of Dioxacarb provides a valuable framework for understanding the toxicology of carbamate compounds. The experimental protocols detailed in this guide offer standardized methods for assessing the biological activity and metabolic fate of such compounds, which is crucial for the risk assessment and development of safer alternatives in the fields of agriculture and public health. Further research to definitively identify the specific metabolites of Dioxacarb and obtain a precise IC₅₀ value for its AChE inhibition would provide a more complete understanding of its toxicological profile.

References

- 1. sdsviewer.fmc.com [sdsviewer.fmc.com]

- 2. Dioxacarb | C11H13NO4 | CID 23421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. RTECS NUMBER-FC1925000-Chemical Toxicity Database [drugfuture.com]

- 7. Cytotoxic and genotoxic effects of dioxacarb by human peripheral blood lymphocytes CAs and Allium test - PMC [pmc.ncbi.nlm.nih.gov]

Dioxacarb Metabolism and Enzymatic Hydrolysis in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxacarb, a carbamate insecticide, primarily functions as a cholinesterase inhibitor. Its metabolic fate in mammals is of critical importance for toxicological assessment. The liver is the principal site of dioxacarb metabolism, where it undergoes extensive biotransformation primarily through enzymatic hydrolysis and oxidation. This guide provides an in-depth overview of the core metabolic pathways of dioxacarb, with a focus on enzymatic hydrolysis in the liver. It details the key enzymes involved, presents putative metabolic pathways, and provides comprehensive experimental protocols for studying its metabolism in vitro. Due to a lack of specific quantitative kinetic data for dioxacarb in the public domain, this guide utilizes data from structurally similar and well-studied carbamate insecticides, such as carbofuran and carbaryl, to provide representative values and a framework for experimental design.

Introduction to Dioxacarb Metabolism

Dioxacarb, chemically known as [2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate, belongs to the N-methylcarbamate class of insecticides. Like other carbamates, its primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The metabolism of dioxacarb is a detoxification process that converts the lipophilic parent compound into more polar, water-soluble metabolites that can be readily excreted from the body. This biotransformation occurs predominantly in the liver and involves Phase I and Phase II metabolic reactions.

Phase I reactions introduce or expose functional groups, primarily through hydrolysis and oxidation. For dioxacarb, the key Phase I pathways are:

-

Enzymatic Hydrolysis: Cleavage of the carbamate ester bond.

-

Oxidative Metabolism: Primarily mediated by the cytochrome P450 (CYP450) monooxygenase system.

Phase II reactions involve the

A Technical Guide to the Purity of Technical Grade Dioxacarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of technical grade Dioxacarb, an obsolete carbamate insecticide. It addresses the compound's isomeric status and details the analytical methodologies for purity assessment. This document is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this compound in legacy products or environmental studies.

Isomeric Composition of Dioxacarb

Contrary to what might be expected for complex organic molecules, Dioxacarb is an achiral molecule and, therefore, does not possess isomers. The IUPAC name for Dioxacarb is 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate. Its chemical structure lacks any chiral centers, meaning it does not exist in different stereoisomeric forms. Therefore, the concept of isomeric composition is not applicable to Dioxacarb.

Purity and Impurities of Technical Grade Dioxacarb

Technical grade Dioxacarb, like any synthesized chemical, contains the active ingredient along with impurities derived from the manufacturing process. While specific data on the impurity profile of technical grade Dioxacarb is not extensively available in recent literature due to its obsolete status, general knowledge of its synthesis can inform potential impurities.

The synthesis of Dioxacarb typically involves the reaction of 2-(1,3-dioxolan-2-yl)phenol with methyl isocyanate. Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and residual solvents.

Table 1: Purity and Potential Impurities in Technical Grade Dioxacarb

| Component | Typical Concentration | Potential Origin |

| Dioxacarb | >98% | Active Ingredient |

| 2-(1,3-dioxolan-2-yl)phenol | Trace amounts | Unreacted starting material |

| Methyl isocyanate | Trace amounts | Unreacted starting material |

| Bis(2-(1,3-dioxolan-2-yl)phenyl) carbonate | Trace amounts | By-product of side reactions |

| Solvents (e.g., Toluene) | <0.5% w/w | Residual from the manufacturing process |

Note: The specific impurity profile can vary depending on the manufacturing process.

Experimental Protocols for Purity Determination

The purity of Dioxacarb and the quantification of its impurities are typically determined using High-Performance Liquid Chromatography (HPLC).

3.1. Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis of thermally unstable N-methylcarbamate pesticides like Dioxacarb.

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, and a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Dioxacarb analytical standard of known purity

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 60:40 (Acetonitrile:Water), gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (or as determined by the UV spectrum of Dioxacarb)

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the technical grade Dioxacarb sample into a 100 mL volumetric flask.

-

Dissolve the sample in acetonitrile and bring it to volume.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of the Dioxacarb analytical standard in acetonitrile at a concentration of approximately 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover a range of concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

-

-

Analysis and Calculation:

-

Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

The concentration of Dioxacarb in the sample is determined by comparing its peak area to the calibration curve.

-

The purity of the technical grade material is calculated as the percentage of Dioxacarb in the sample. Impurities are identified by their retention times and quantified relative to the main Dioxacarb peak or by using specific impurity standards if available.

-

Mode of Action: Acetylcholinesterase Inhibition

Dioxacarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals.

AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.[1]

Diagram 1: Dioxacarb Experimental Workflow for Purity Analysis

Caption: Workflow for Dioxacarb Purity Analysis.

Diagram 2: Acetylcholinesterase Inhibition by Dioxacarb

Caption: Dioxacarb's Mechanism of Action.

References

Dioxacarb (CAS No. 6988-21-2): A Technical Guide to its Identification, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxacarb, identified by the CAS number 6988-21-2, is a carbamate insecticide.[1][2] Carbamate pesticides are derivatives of carbamic acid and function by inhibiting cholinesterase enzymes, leading to insecticidal effects.[1][3] This technical guide provides an in-depth overview of Dioxacarb, covering its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols. The information is intended to support research, scientific analysis, and drug development activities related to this compound.

Chemical and Physical Properties

Dioxacarb is a synthetic compound belonging to the phenyl methylcarbamate insecticide group.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6988-21-2 | |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| IUPAC Name | [2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | [1] |

| Synonyms | Elocron, Famid, Rovlinka | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 114-115 °C | |

| Water Solubility | 6000 mg/L at 20°C | |

| Vapor Pressure | 4 x 10⁻⁸ mmHg at 20°C |

Toxicological Profile

Dioxacarb exhibits high acute toxicity in mammals, primarily through its action as a cholinesterase inhibitor.[2] The following table summarizes the available acute toxicity data.

| Test | Species | Route of Exposure | Value | Reference |

| LD₅₀ | Rat | Oral | 25 mg/kg | |

| LD₅₀ | Rat | Dermal | 3000 mg/kg | |

| LC₅₀ | Rat | Inhalation | 160 mg/m³ (1-hour) | |

| Ecotoxicity | Birds | - | Moderately toxic | [2] |

| Ecotoxicity | Fish | - | Moderately toxic | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Dioxacarb is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve signal at cholinergic synapses.

Dioxacarb, being a carbamate, acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This binding is more stable than the binding of acetylcholine but is still reversible. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[1]

This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors on the postsynaptic membrane, leading to a state of cholinergic crisis.[4] The overstimulation of these receptors results in a wide range of physiological effects, which are the basis of Dioxacarb's toxicity.

Signaling Pathway of Dioxacarb's Neurotoxicity

The following diagram illustrates the mechanism of Dioxacarb's action at a cholinergic synapse.

Symptoms of Cholinergic Crisis

The overstimulation of cholinergic receptors leads to a toxidrome known as cholinergic crisis. The signs and symptoms can be remembered using the mnemonic "SLUDGEM" for muscarinic effects and "DUMBELS" for both muscarinic and nicotinic effects.[5]

-

S alivation, L acrimation (tearing), U rination, D efecation, G astrointestinal distress, E mesis (vomiting), M iosis (pupil constriction)

-

D iarrhea, U rination, M iosis, B radycardia (slow heart rate), E mesis, L acrimation, S alivation

Nicotinic effects include muscle fasciculations (twitching), cramping, weakness, and eventually paralysis, which can lead to respiratory failure.[4]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common method to determine the inhibitory potential of compounds like Dioxacarb on AChE is the colorimetric assay developed by Ellman.[6]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Dioxacarb standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of Dioxacarb to determine the IC₅₀ value.

-

-

Assay:

-

In a 96-well plate, add phosphate buffer, Dioxacarb solution (or vehicle for control), and AChE solution to each well.

-

Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution containing both ATCI and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of Dioxacarb.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Dioxacarb concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Analytical Detection of Dioxacarb

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for the detection and quantification of carbamate pesticides like Dioxacarb in various matrices.

General HPLC Method:

-

Instrumentation: HPLC system with a UV or fluorescence detector. Post-column derivatization is often used for carbamates to enhance detection.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: For fluorescence detection, a post-column derivatization with o-phthalaldehyde (OPA) is typically employed. The carbamate is hydrolyzed to methylamine, which then reacts with OPA to form a fluorescent product.

-

Quantification: External or internal standard calibration using a certified Dioxacarb standard.

General GC Method:

-

Instrumentation: Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase for pesticide analysis.

-

Injector: Split/splitless or on-column injection.

-

Carrier Gas: Helium or nitrogen.

-

Detector: NPD is selective for nitrogen-containing compounds like Dioxacarb. MS provides higher selectivity and structural confirmation.

-

Quantification: External or internal standard calibration.

Conclusion

Dioxacarb is a potent carbamate insecticide with a well-defined mechanism of action centered on the reversible inhibition of acetylcholinesterase. Its high mammalian toxicity necessitates careful handling and monitoring. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists working with this compound, facilitating further investigation into its properties, toxicological effects, and potential for analytical detection.

References

- 1. Dioxacarb | C11H13NO4 | CID 23421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dioxacarb (Ref: C8353) [sitem.herts.ac.uk]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote [mamahealth.com]

- 6. benchchem.com [benchchem.com]

Understanding the Reversible Carbamoylation of Cholinesterase by Dioxacarb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxacarb, a carbamate insecticide, exerts its neurotoxic effects through the reversible inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE). This inhibition is achieved via a process known as carbamoylation, where the carbamate moiety of Dioxacarb is transferred to a serine residue within the active site of the enzyme. This guide provides a detailed examination of the molecular mechanisms underpinning the reversible carbamoylation of cholinesterase by Dioxacarb, offering insights into the kinetics of this interaction. It outlines key experimental protocols for studying these phenomena and presents a framework for the quantitative analysis of the inhibition process. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neurotoxicology, pharmacology, and the development of therapeutic agents targeting cholinesterases.

Introduction

Cholinesterases are a family of enzymes critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of these enzymes leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to a range of physiological effects from muscle weakness and salivation to more severe outcomes like respiratory failure.[2][3] Dioxacarb, like other carbamate pesticides, functions as a potent cholinesterase inhibitor.[4] The interaction between carbamates and cholinesterase is characterized as a reversible process involving two main steps: the formation of a carbamoylated enzyme and its subsequent decarbamoylation, which allows for the regeneration of the active enzyme.[5][6] Understanding the kinetics of these steps is crucial for assessing the toxicity and potential therapeutic applications of carbamate compounds.

The Mechanism of Reversible Carbamoylation

The inhibition of cholinesterase by Dioxacarb follows a well-established, two-step mechanism that is characteristic of carbamate inhibitors. This process can be described as a pseudo-irreversible inhibition, as it involves the formation of a covalent bond that is, however, subject to hydrolysis.[7]

The overall reaction can be represented as follows:

E + CX ⇌ E-CX → EC' + XOH

EC' + H₂O → E + COOH

Where:

-

E represents the free cholinesterase enzyme.

-

CX is the carbamate inhibitor (Dioxacarb).

-

E-CX is the initial, non-covalent Michaelis-Menten complex.

-

EC' is the carbamoylated enzyme.

-

XOH is the leaving group.

-

COOH represents the carbamic acid, which is unstable and decomposes.

The process is governed by two key kinetic constants:

-

k₂ (or k_i) : The carbamoylation rate constant, which describes the rate of formation of the carbamoylated enzyme.

-

k₃ (or k_react) : The decarbamylation (or reactivation) rate constant, which represents the rate of hydrolysis of the carbamoylated enzyme, leading to the regeneration of the free enzyme.

The reversibility of the inhibition is determined by the rate of decarbamylation (k₃). While this process is generally slower than the deacetylation that occurs with the natural substrate acetylcholine, it is significantly faster than the dephosphorylation observed with organophosphate inhibitors, which are considered largely irreversible.[1]

Quantitative Analysis of Cholinesterase Inhibition

A thorough understanding of the interaction between Dioxacarb and cholinesterase requires the determination of key quantitative parameters. Due to the obsolete nature of Dioxacarb, specific kinetic data is scarce in recent literature. However, the principles and data structure for such an analysis are well-established. The following tables provide a template for the presentation of quantitative data for a carbamate inhibitor. For illustrative purposes, data for the well-studied carbamate, physostigmine, is included.

Table 1: Inhibition Potency of Carbamate Inhibitors against Acetylcholinesterase

| Carbamate | Enzyme Source | IC₅₀ (nM) | Inhibition Type | Reference |

| Dioxacarb | Not Available | Not Available | Reversible | - |

| Physostigmine | Human Erythrocyte AChE | 8.13 | Partial Non-Competitive | [8] |

| Carbaryl | Bovine Erythrocyte AChE | Varies with conditions | Pseudo-irreversible | [9] |

Table 2: Kinetic Rate Constants for the Interaction of Carbamates with Acetylcholinesterase

| Carbamate | Enzyme Source | Carbamoylation Rate (k₂) (M⁻¹min⁻¹) | Decarbamylation Rate (k₃) (min⁻¹) | Reference |

| Dioxacarb | Not Available | Not Available | Not Available | - |

| Physostigmine | Bovine Erythrocyte AChE | Varies with conditions | Varies with conditions | [9] |

| Carbaryl | Bovine Erythrocyte AChE | Varies with conditions | Varies with conditions | [9] |

Experimental Protocols

The study of cholinesterase inhibition by carbamates like Dioxacarb involves a series of well-defined experimental protocols. The following sections detail the methodologies for key experiments.

Cholinesterase Activity Assay (Ellman's Method)

The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Cholinesterase enzyme preparation (e.g., purified enzyme, tissue homogenate)

-

Dioxacarb or other carbamate inhibitor solution of varying concentrations

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB solution in a cuvette or microplate well.

-

Add the cholinesterase enzyme preparation to the reaction mixture and incubate for a specified period to allow for temperature equilibration.

-

To measure inhibited activity, pre-incubate the enzyme with varying concentrations of Dioxacarb for a defined time before adding the substrate.

-

Initiate the enzymatic reaction by adding the ATCI solution.

-

Monitor the change in absorbance at 412 nm over time. The rate of change in absorbance is directly proportional to the cholinesterase activity.

-

Calculate the enzyme activity based on the rate of color formation, using the molar extinction coefficient of the yellow product.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required to reduce the activity of the enzyme by 50%.

Procedure:

-

Perform the cholinesterase activity assay as described above with a range of Dioxacarb concentrations.

-

Measure the enzyme activity at each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.

Determination of Carbamoylation (k₂) and Decarbamylation (k₃) Rates

The kinetic constants for carbamylation and decarbamylation can be determined by monitoring the time course of enzyme inhibition and reactivation.

Procedure for Carbamoylation Rate (k₂):

-

Incubate the cholinesterase enzyme with a known concentration of Dioxacarb.

-

At various time points, take aliquots of the mixture and dilute them significantly into a substrate solution to stop further inhibition while measuring the remaining enzyme activity using the Ellman's method.

-

Plot the natural logarithm of the remaining enzyme activity against time. The slope of this plot is the pseudo-first-order rate constant (k_obs).

-

The second-order carbamoylation rate constant (k₂) can be calculated from the relationship between k_obs and the inhibitor concentration.

Procedure for Decarbamylation Rate (k₃):

-

Inhibit the cholinesterase enzyme with a high concentration of Dioxacarb to achieve near-complete carbamoylation.

-

Remove the excess inhibitor by methods such as dialysis or gel filtration.

-

Incubate the carbamoylated enzyme in a buffer at a controlled temperature.

-

At various time points, measure the reappearance of enzyme activity using the Ellman's method.

-

Plot the natural logarithm of the difference between the final and current enzyme activity against time. The slope of this plot gives the decarbamylation rate constant (k₃).[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the reversible carbamoylation of cholinesterase by Dioxacarb.

Signaling Pathway of Cholinergic Neurotransmission and its Inhibition

Caption: Cholinergic neurotransmission and the inhibitory action of Dioxacarb.

Experimental Workflow for Determining IC₅₀

Caption: Workflow for the determination of the IC₅₀ of Dioxacarb.

Logical Relationship of Reversible Carbamoylation

Caption: Kinetic model of the reversible carbamoylation of cholinesterase.

Conclusion

References

- 1. Rates of carbamylation of specific lysyl residues in bovine alpha-crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioxacarb | C11H13NO4 | CID 23421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dioxacarb (Ref: C8353) [sitem.herts.ac.uk]

- 4. A suitable method to monitor inhibition of cholinesterase activities in tissues as induced by reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of methods for measuring cholinesterase inhibition by carbamates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dioxacarb in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Dioxacarb, a carbamate insecticide, in soil and water samples. The protocols are based on established analytical techniques, including QuEChERS for soil and Solid Phase Extraction (SPE) for water, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Approaches

The determination of Dioxacarb residues in environmental matrices like soil and water requires sensitive and selective analytical methods. Due to the complexity of these matrices, effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest.

-

For Soil Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique. It involves a simple extraction with an organic solvent followed by a cleanup step to remove matrix components.

-

For Water Samples: Solid Phase Extraction (SPE) is a common and effective method for the extraction and pre-concentration of pesticides from water samples. It utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of organic solvent.

Following sample preparation, instrumental analysis is typically performed using either LC-MS/MS or GC-MS. LC-MS/MS is often preferred for carbamates like Dioxacarb due to its high sensitivity and selectivity, and its suitability for thermally labile compounds.

Quantitative Data Summary

While specific validated data for Dioxacarb is limited in recent literature due to its discontinued use in many regions, the following table summarizes typical performance characteristics that can be expected from the described methods for carbamate pesticides with similar properties. This data is intended to serve as a guideline for method development and validation.

| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| LC-MS/MS | Soil | QuEChERS | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg | 80 - 110 | < 15 |

| GC-MS | Soil | QuEChERS | 1.0 - 5.0 µg/kg | 5.0 - 10.0 µg/kg | 75 - 105 | < 20 |

| LC-MS/MS | Water | SPE | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L | 85 - 115 | < 10 |

| GC-MS | Water | SPE | 0.05 - 0.5 µg/L | 0.2 - 1.0 µg/L | 80 - 110 | < 15 |

Experimental Protocols

Protocol for Dioxacarb Analysis in Soil using QuEChERS and LC-MS/MS

3.1.1. Sample Preparation (QuEChERS)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

3.1.2. Instrumental Analysis (LC-MS/MS)

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions for Dioxacarb (C₁₁H₁₃NO₄, MW: 223.23 g/mol ):

-

Precursor Ion (m/z): 224.1 [M+H]⁺

-

Product Ions (for quantification and confirmation, m/z): 167.1, 121.1 (These are common fragments for carbamates and should be confirmed with a Dioxacarb standard).

-

Protocol for Dioxacarb Analysis in Water using SPE and LC-MS/MS

3.2.1. Sample Preparation (SPE)

-

Sample Pre-treatment: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

-

Sample Loading:

-

Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Cartridge Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

-

Analyte Elution:

-

Elute the retained Dioxacarb from the cartridge with 2 x 3 mL of acetonitrile into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

3.2.2. Instrumental Analysis (LC-MS/MS)

The instrumental conditions for the analysis of water extracts are the same as described in section 3.1.2.

Visualizations

Caption: Workflow for Dioxacarb extraction from soil using the QuEChERS method.

Caption: Workflow for Dioxacarb extraction from water using Solid Phase Extraction (SPE).

Caption: Logical relationship of analytical methods for Dioxacarb detection.

Application Note and Protocol: Dioxacarb Residue Analysis in Food Matrices using QuEChERS

This document provides a detailed methodology for the determination of Dioxacarb residues in various food matrices using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dioxacarb is a carbamate insecticide used to control a variety of insect pests on crops. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, high throughput, and low solvent consumption.[1][2][3] This application note details a validated QuEChERS protocol coupled with LC-MS/MS for the sensitive and accurate quantification of Dioxacarb in diverse food matrices.